molecular formula C9H14N2O B3030287 3-Amino-3-(4-aminophenyl)propan-1-ol CAS No. 886364-12-1

3-Amino-3-(4-aminophenyl)propan-1-ol

Cat. No. B3030287
CAS RN: 886364-12-1
M. Wt: 166.22
InChI Key: SCFUGEWKEVDJDU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-aminophenyl)propan-1-ol , also known by its IUPAC name 3-amino-3-(4-aminophenyl)-1-propanol dihydrochloride , is a chemical compound with the molecular formula C9H16Cl2N2O . It has a molecular weight of approximately 239.14 g/mol . This compound is of interest due to its potential applications in various fields.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) in the field of medicinal chemistry has investigated the use of derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, closely related to 3-Amino-3-(4-aminophenyl)propan-1-ol. They found that certain derivatives exhibit significant cardioselectivity, making them potentially useful in the development of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Fluorescent Biomarkers Development

Pelizaro et al. (2019) explored the synthesis of triazoanilines from compounds including 3-Amino-3-(4-aminophenyl)propan-1-ol derivatives. These compounds demonstrate potential for use as fluorescent markers in biodiesel quality control, offering an innovative approach to utilizing industrial waste in the development of environmentally friendly fluorescent biomarkers (Pelizaro et al., 2019).

Carbon Steel Corrosion Inhibition

Gao et al. (2007) studied the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and their performance as inhibitors of carbon steel corrosion. Their findings indicate that these compounds can act as effective anodic inhibitors, suggesting a practical application in protecting metals from corrosion (Gao et al., 2007).

Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols

Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, highlighting their application in the asymmetric synthesis of pharmaceutically relevant compounds like (S)-dapoxetine. This work underscores the potential of 3-amino-3-(4-aminophenyl)propan-1-ol in producing enantiomerically pure compounds for medicinal use (Torre et al., 2006).

Synthesis of Cyclic Polyamines

Cassimjee et al. (2012) described the synthesis of cyclic polyamines from amino alcohols, including 3-amino-propan-1-ol. This process, utilizing horse liver alcohol dehydrogenase, offers a versatile method for creating a wide range of polyamine products, potentially useful in drug and gene delivery (Cassimjee et al., 2012).

properties

IUPAC Name

3-amino-3-(4-aminophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUGEWKEVDJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661549
Record name 3-Amino-3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886364-12-1
Record name 3-Amino-3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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